Methyl 3,3,3-trifluoro-DL-lactate

Description

The exact mass of the compound Methyl 3,3,3-trifluoro-DL-lactate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3,3,3-trifluoro-DL-lactate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3,3-trifluoro-DL-lactate including the price, delivery time, and more detailed information at info@benchchem.com.

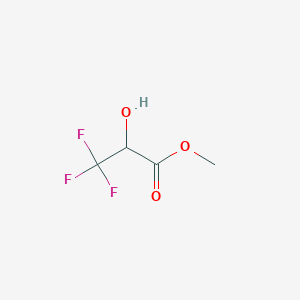

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNQCBRCAKLZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375027 | |

| Record name | methyl 3,3,3-trifluoro-dl-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93496-85-6 | |

| Record name | methyl 3,3,3-trifluoro-dl-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3,3-trifluoro-DL-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3,3,3-trifluoro-DL-lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoro-DL-lactate (CAS Number: 93496-85-6) is a fluorinated ester of lactic acid. The presence of the trifluoromethyl group significantly influences its physical and chemical properties compared to its non-fluorinated analog, methyl lactate. This document provides a comprehensive overview of the known physical properties of Methyl 3,3,3-trifluoro-DL-lactate, outlines general experimental protocols for their determination, and furnishes essential safety and handling information. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, materials science, and solvent applications.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application and handling. The introduction of fluorine atoms can lead to altered boiling points, melting points, and densities.

Quantitative Data Summary

A compilation of the available quantitative physical data for Methyl 3,3,3-trifluoro-DL-lactate is presented in the table below for ease of reference and comparison.

| Physical Property | Value | Source |

| Molecular Formula | C4H5F3O3 | [1] |

| Molecular Weight | 158.08 g/mol | [1] |

| CAS Number | 93496-85-6 | [1] |

| Boiling Point | 60-64 °C at 20 mmHg | [1] |

| Melting Point | 59-60 °C | [1] |

| Density (Predicted) | 1.407 ± 0.06 g/cm³ | |

| Refractive Index | No data available | |

| Solubility | No data available |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of physical property data. While specific protocols for Methyl 3,3,3-trifluoro-DL-lactate are not extensively published, the following are general, widely accepted methods for determining the key physical properties listed above.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and is determined as the temperature at which it transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small, finely powdered sample of Methyl 3,3,3-trifluoro-DL-lactate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination (Distillation Method under Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source. A pressure gauge (manometer) is included to monitor the system pressure.

-

Sample and Boiling Chips: The distillation flask is charged with a small amount of Methyl 3,3,3-trifluoro-DL-lactate and a few boiling chips to ensure smooth boiling.

-

Evacuation: The apparatus is evacuated to the desired pressure (e.g., 20 mmHg).

-

Heating: The sample is gently heated.

-

Equilibrium: The temperature is recorded when a steady state of boiling and condensation is achieved, indicated by a constant temperature reading on a thermometer placed at the vapor outlet. This temperature is the boiling point at the recorded pressure.

Mandatory Visualizations

To illustrate the relationship and hierarchy of the physical properties discussed, the following diagram has been generated using the DOT language.

References

"Methyl 3,3,3-trifluoro-DL-lactate" chemical structure

An In-depth Technical Guide to Methyl 3,3,3-trifluoro-DL-lactate

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Methyl 3,3,3-trifluoro-DL-lactate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Methyl 3,3,3-trifluoro-DL-lactate is a chiral ester of trifluorolactic acid. The presence of a trifluoromethyl group significantly influences its electronic properties and biological stability.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 93496-85-6[1][2] |

| Molecular Formula | C4H5F3O3[3] |

| Molecular Weight | 158.08 g/mol [3] |

| IUPAC Name | Methyl 3,3,3-trifluoro-2-hydroxypropanoate |

| SMILES | COC(=O)C(O)C(F)(F)F |

| InChI Key | ORNQCBRCAKLZDO-UHFFFAOYSA-N |

Physicochemical Properties

The introduction of fluorine atoms imparts unique physicochemical properties compared to its non-fluorinated analog, methyl lactate. Fluorinated esters are known to have altered boiling points, densities, and solubility characteristics. They often exhibit increased thermal and oxidative stability.[4] Highly fluorinated organic molecules are typically both hydrophobic and lipophobic.[5]

| Property | Value | Source |

| Melting Point | 59-60 °C | [3] |

| Boiling Point | 60-64 °C at 20 mmHg | [3] |

| Appearance | Colorless liquid | [6] |

| Solubility | Data not available. Fluorinated esters often have unique solubility profiles, with potential solubility in fluorinated solvents and some organic solvents.[7] Their solubility in water is expected to be low. | |

| pKa | Data not available. The electron-withdrawing trifluoromethyl group is expected to decrease the pKa of the hydroxyl group compared to methyl lactate. |

Synthesis and Experimental Protocols

One plausible approach involves the trifluoromethylation of a suitable precursor. The synthesis could potentially start from methyl pyruvate, followed by the introduction of the trifluoromethyl group and subsequent reduction of the ketone.

Alternatively, the synthesis can be approached through the electrophilic trifluoromethylation of ketene silyl acetals derived from lactate precursors, a method that has been shown to be effective for creating α-trifluoromethyl esters.[8][9] Another strategy is the N-heterocyclic carbene (NHC)-catalyzed trifluoromethylation of α-chloro aldehydes, which yields α-trifluoromethyl esters.[10][11]

Below is a conceptual workflow for a potential synthesis route.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Methyl 3,3,3-trifluoro-DL-lactate are not available in the public domain. Researchers working with this compound would need to perform their own analytical characterization.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methyl ester protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton. The methine proton would likely show coupling to the fluorine atoms of the CF₃ group.

-

¹³C NMR: Resonances for the carbonyl carbon, the methine carbon, the methyl ester carbon, and the trifluoromethyl carbon. The carbon signals of the CF₃ and the adjacent methine will exhibit coupling to the fluorine atoms.

-

¹⁹F NMR: A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of the loss of moieties such as the methoxy group, the carboxyl group, and the trifluoromethyl group.[12]

Biological Activity and Applications in Drug Development

While specific biological studies on Methyl 3,3,3-trifluoro-DL-lactate are limited, the introduction of a trifluoromethyl group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[13][14][15][16]

Lactate itself is a key metabolic signaling molecule involved in various physiological and pathological processes, including cancer metabolism (the Warburg effect) and immune regulation.[17] The trifluoromethyl group can significantly alter the interaction of lactate with its biological targets, such as lactate transporters and enzymes.

Potential Research Applications:

-

Metabolic Probes: Due to the unique ¹⁹F NMR signature, this compound could serve as a probe to study lactate metabolism and transport in biological systems.

-

Enzyme Inhibitors: The altered electronic nature of the molecule could lead to inhibitory activity against enzymes that process lactate.

-

Drug Discovery Building Block: As a chiral, fluorinated building block, it can be incorporated into larger drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[18][19]

The diagram below illustrates a hypothetical signaling pathway where Methyl 3,3,3-trifluoro-DL-lactate might interfere with lactate-mediated cellular processes.

Safety and Handling

Safety data sheets from suppliers indicate that Methyl 3,3,3-trifluoro-DL-lactate should be handled with care.[1][2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[20][21]

Conclusion

Methyl 3,3,3-trifluoro-DL-lactate is a valuable, albeit understudied, chemical entity with significant potential in chemical synthesis and biomedical research. Its unique combination of a lactate scaffold and a trifluoromethyl group makes it an attractive candidate for the development of metabolic probes and as a building block for novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its biological activities.

References

- 1. Page loading... [guidechem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. halocarbon.com [halocarbon.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl lactate - Wikipedia [en.wikipedia.org]

- 7. fluorinated ester co-solvents: Topics by Science.gov [science.gov]

- 8. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of α-Trifluoromethyl Esters - ChemistryViews [chemistryviews.org]

- 11. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. cdnmedia.mapei.com [cdnmedia.mapei.com]

- 21. durhamtech.edu [durhamtech.edu]

An In-depth Technical Guide to the Physical Properties of Methyl 3,3,3-trifluoro-DL-lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of Methyl 3,3,3-trifluoro-DL-lactate, a fluorinated organic compound of interest in synthetic chemistry. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

Methyl 3,3,3-trifluoro-DL-lactate is a halogenated ester with the chemical formula C₄H₅F₃O₃. It is recognized for its utility as a building block in the synthesis of more complex molecules. The physical properties of this compound are crucial for its handling, reaction setup, and purification.

Quantitative Data Summary

The key physical constants for Methyl 3,3,3-trifluoro-DL-lactate are summarized in the table below. These values have been compiled from various chemical supplier databases.

| Property | Value | Conditions |

| Melting Point | 59-60 °C | Not specified |

| Boiling Point | 60-64 °C | at 20 mmHg |

| Molecular Weight | 158.08 g/mol | - |

| CAS Number | 93496-85-6 | - |

Experimental Protocols

General Procedure for Melting Point Determination:

A small, powdered sample of the crystalline solid is packed into a capillary tube. The capillary tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the point at which the first droplet of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

General Procedure for Boiling Point Determination (at reduced pressure):

For determining the boiling point at reduced pressure, a common technique involves distillation under vacuum. The compound is heated in a distillation apparatus connected to a vacuum source. The pressure is held constant, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound, including the determination of its physical properties.

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and subsequent physical characterization of a chemical compound.

Spectroscopic Profile of Methyl 3,3,3-trifluoro-DL-lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 3,3,3-trifluoro-DL-lactate (CAS Number: 93496-85-6). Due to the limited availability of public experimental spectra for this specific compound, this guide also includes predicted data and information from closely related analogs to offer a comprehensive resource for researchers.

Molecular Structure and Properties:

-

IUPAC Name: Methyl 2-hydroxy-3,3,3-trifluoropropanoate

-

Physical State: Solid[2]

-

Melting Point: 59-60 °C[2]

-

Boiling Point: 60-64 °C at 20 mmHg[2]

Spectroscopic Data Summary

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 93496-85-6 | [1] |

| Molecular Formula | C₄H₅F₃O₃ | [1][2] |

| Molecular Weight | 158.08 g/mol | [1][2] |

| Melting Point | 59-60 °C | [2] |

| Boiling Point | 60-64 °C / 20 mmHg | [2] |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~3.8 | Singlet | - | -OCH₃ |

| ~4.5 | Quartet | ~7 Hz | -CH(OH)- |

| ~3.0 (broad) | Singlet | - | -OH |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~53 | -OCH₃ |

| ~70 (quartet, J ≈ 30 Hz) | -CH(OH)- |

| ~123 (quartet, J ≈ 280 Hz) | -CF₃ |

| ~168 | -C=O (ester) |

Table 4: Predicted ¹⁹F NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -77 | Doublet | ~7 Hz | -CF₃ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2960 | Medium | C-H stretch (sp³) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1200-1100 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch (ester) |

Table 6: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment Ion |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M - OCH₃]⁺ |

| 99 | Moderate | [M - COOCH₃]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Methyl 3,3,3-trifluoro-DL-lactate are not available. However, the following are generalized protocols that would be suitable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 3,3,3-trifluoro-DL-lactate in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program would be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled experiment is typically performed to simplify the spectrum.

-

¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. A dedicated fluorine probe or a broadband probe is required. Chemical shifts are typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, it can be prepared as a KBr pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by melting the solid between two salt plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules.

-

Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like Methyl 3,3,3-trifluoro-DL-lactate.

Disclaimer: The spectroscopic data presented in Tables 2-6 are predicted and have not been experimentally verified from public sources. This information is intended for guidance and research planning purposes. Experimental verification is recommended.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3,3,3-trifluoro-DL-lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoro-DL-lactate is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity, metabolic stability, and conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of methyl 3,3,3-trifluoro-DL-lactate, including predicted spectral data, a discussion of key structural features, and a standardized experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of directly published, comprehensive NMR data for methyl 3,3,3-trifluoro-DL-lactate, the following tables summarize predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy for fluorinated molecules.

Table 1: Predicted ¹H NMR Data for Methyl 3,3,3-trifluoro-DL-lactate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | Broad singlet | 1H | N/A |

| -CH- | ~4.5 | Quartet | ³J(H,F) ≈ 7 |

| -OCH₃ | ~3.8 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for Methyl 3,3,3-trifluoro-DL-lactate

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | ~168 | Quartet | ³J(C,F) ≈ 2 |

| -CF₃ | ~124 | Quartet | ¹J(C,F) ≈ 280 |

| -CH- | ~70 | Quartet | ²J(C,F) ≈ 30 |

| -OCH₃ | ~53 | Singlet | N/A |

Spectral Interpretation and Key Features

The presence of the highly electronegative trifluoromethyl group significantly influences the chemical shifts of neighboring nuclei.

-

¹H NMR Spectrum: The methine proton (-CH-) is expected to be deshielded by both the adjacent hydroxyl and trifluoromethyl groups, appearing as a quartet due to coupling with the three fluorine atoms. The methyl protons of the ester group (-OCH₃) will appear as a singlet, and the hydroxyl proton (-OH) will likely be a broad singlet, the position of which can be concentration and solvent dependent.

-

¹³C NMR Spectrum: The most notable feature in the ¹³C NMR spectrum is the large one-bond coupling constant between the trifluoromethyl carbon and the fluorine atoms (¹J(C,F)), typically around 280 Hz. This results in a distinct quartet for the -CF₃ carbon. The methine carbon (-CH-) will also exhibit a quartet due to two-bond coupling to the fluorine atoms (²J(C,F)), with a smaller coupling constant. The carbonyl carbon (C=O) may also show a small quartet due to three-bond coupling (³J(C,F)). The methyl ester carbon (-OCH₃) will appear as a singlet.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of methyl 3,3,3-trifluoro-DL-lactate.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of methyl 3,3,3-trifluoro-DL-lactate into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

-

Experiment: Standard one-pulse ¹H experiment.

-

Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise)

-

Temperature: 298 K

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (adjust for desired signal-to-noise)

-

Temperature: 298 K

-

4. (Optional) ¹⁹F NMR Spectroscopy:

-

Instrument: A spectrometer equipped with a fluorine probe.

-

Experiment: Standard one-pulse ¹⁹F experiment, often with proton decoupling.

-

Parameters:

-

Spectral Width: ~50 ppm (centered around the expected CF₃ region)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 64-256

-

Temperature: 298 K

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

References

An In-depth Technical Guide to the FTIR Spectrum Analysis of Methyl 3,3,3-trifluoro-DL-lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 3,3,3-trifluoro-DL-lactate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on the well-established characteristic vibrational frequencies of its constituent functional groups. This approach is supported by comparative data from analogous molecules such as methyl lactate and ethyl trifluoroacetate.

Predicted FTIR Spectrum Analysis

The structure of Methyl 3,3,3-trifluoro-DL-lactate encompasses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a hydroxyl group (-OH), a methyl ester group (-COOCH₃), a trifluoromethyl group (-CF₃), and aliphatic carbon-hydrogen bonds (C-H). The predicted wavenumbers and their corresponding vibrational modes are summarized in the table below.

Data Presentation: Predicted FTIR Absorption Bands for Methyl 3,3,3-trifluoro-DL-lactate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Alcohol (-OH) |

| 3000 - 2850 | Medium | C-H stretch (sp³ hybridized) | Alkane (-CH, -CH₃) |

| 1750 - 1735 | Strong | C=O stretch | Ester (-COOCH₃) |

| 1470 - 1450 | Medium | C-H bend (scissoring) | Alkane (-CH₂) |

| 1370 - 1350 | Medium | C-H rock (methyl) | Alkane (-CH₃) |

| 1300 - 1000 | Strong | C-O stretch | Ester, Alcohol |

| 1200 - 1100 | Strong, Broad | C-F stretch (asymmetric and symmetric) | Trifluoromethyl (-CF₃) |

Detailed Experimental Protocols

To acquire an FTIR spectrum of a liquid sample such as Methyl 3,3,3-trifluoro-DL-lactate, the following experimental methodologies are recommended. These protocols are standard procedures for liquid-phase FTIR analysis.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality FTIR spectrum. For a non-aqueous liquid like Methyl 3,3,3-trifluoro-DL-lactate, two primary methods are suitable:

-

Transmission Cells: A thin film of the liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are then clamped together and mounted in the spectrometer's sample holder.

-

Attenuated Total Reflectance (ATR): A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique is often simpler and requires less sample.

Instrument Setup and Data Acquisition

-

Instrument Initialization: The FTIR spectrometer should be allowed to warm up to ensure thermal stability.

-

Background Spectrum: A background spectrum of the empty sample holder (for transmission) or the clean ATR crystal is recorded. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

-

Sample Spectrum: The prepared sample is placed in the instrument's beam path.

-

Data Collection: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mandatory Visualizations

Logical Workflow for FTIR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown liquid sample using FTIR spectroscopy.

Signaling Pathway of FTIR Analysis Logic

This diagram illustrates the decision-making process involved in identifying the key functional groups of Methyl 3,3,3-trifluoro-DL-lactate from its FTIR spectrum.

Mass Spectrometry of Methyl 3,3,3-trifluoro-DL-lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoro-DL-lactate is a fluorinated organic compound with potential applications in pharmaceutical and materials science. Its structural analysis is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing information about the compound's molecular weight and structure through fragmentation analysis. This guide provides a comprehensive overview of the mass spectrometric behavior of Methyl 3,3,3-trifluoro-DL-lactate, including predicted fragmentation patterns under different ionization techniques and detailed experimental protocols for its analysis.

Predicted Mass Spectrometry Data

The mass spectrometric behavior of Methyl 3,3,3-trifluoro-DL-lactate is predicted based on its structure, which combines the features of a methyl ester and a trifluoromethyl group.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, Methyl 3,3,3-trifluoro-DL-lactate is expected to undergo fragmentation through several key pathways. The molecular ion peak ([M]⁺) at m/z 158 is likely to be of low abundance due to the compound's instability under EI conditions. The primary fragmentation is anticipated to involve the loss of the methoxy group (-OCH₃), the trifluoromethyl group (-CF₃), and cleavage of the C-C bond adjacent to the carbonyl group.

Table 1: Predicted EI-MS Fragmentation of Methyl 3,3,3-trifluoro-DL-lactate

| m/z | Proposed Fragment Ion | Relative Abundance |

| 158 | [C₄H₅F₃O₃]⁺ (Molecular Ion) | Low |

| 127 | [M - OCH₃]⁺ | High |

| 99 | [M - COOCH₃]⁺ | Medium |

| 89 | [M - CF₃]⁺ | Medium |

| 69 | [CF₃]⁺ | High |

| 59 | [COOCH₃]⁺ | Medium |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a softer ionization technique and is expected to produce a more prominent protonated molecule ([M+H]⁺) at m/z 159. Fragmentation in the gas phase, induced by collision-induced dissociation (CID) in a tandem mass spectrometer, would likely involve the loss of small neutral molecules such as methanol (CH₃OH) and carbon monoxide (CO).

Table 2: Predicted ESI-MS/MS Fragmentation of Methyl 3,3,3-trifluoro-DL-lactate ([M+H]⁺ at m/z 159)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 159 | 127 | CH₃OH |

| 159 | 99 | HF + COOCH₂ |

| 127 | 99 | CO |

Experimental Protocols

The analysis of Methyl 3,3,3-trifluoro-DL-lactate can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like Methyl 3,3,3-trifluoro-DL-lactate.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Capillary Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-200

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS with ESI is preferable for the analysis of Methyl 3,3,3-trifluoro-DL-lactate in complex matrices or when higher sensitivity is required.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

-

Tandem Mass Spectrometer with an ESI source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

MRM Transitions:

-

Precursor: 159

-

Product Ions for quantification and qualification: 127, 99.

-

Visualizations

Predicted EI-MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of Methyl 3,3,3-trifluoro-DL-lactate.

Proposed ESI-MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of protonated Methyl 3,3,3-trifluoro-DL-lactate.

Analytical Workflow

Caption: General analytical workflow for the mass spectrometric analysis.

Methyl 3,3,3-trifluoro-DL-lactate: A Versatile Fluorinated Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the physicochemical and pharmacological properties of drug candidates. Among the repertoire of fluorine-containing motifs, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic and steric attributes can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity.[1][2] This technical guide focuses on Methyl 3,3,3-trifluoro-DL-lactate, a valuable and versatile fluorinated building block that serves as a gateway to a diverse array of trifluoromethyl-containing molecules with significant potential in drug discovery and development.

Methyl 3,3,3-trifluoro-DL-lactate, with its chiral center and reactive hydroxyl and ester functionalities, provides a versatile platform for the synthesis of complex and stereochemically defined molecules. The presence of the trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation and can modulate the acidity of adjacent functional groups, thereby influencing interactions with biological targets.[1][3] This guide aims to provide a comprehensive overview of the properties, synthesis, and potential applications of Methyl 3,3,3-trifluoro-DL-lactate, equipping researchers with the knowledge to effectively utilize this building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The key properties of Methyl 3,3,3-trifluoro-DL-lactate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 93496-85-6 | [4][5] |

| Molecular Formula | C4H5F3O3 | [4] |

| Molecular Weight | 158.08 g/mol | [4] |

| Boiling Point | 60-64 °C at 20 mmHg | [4] |

| Melting Point | 59-60 °C | [4] |

| Appearance | Solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms of the CF3 group and a singlet for the methyl protons of the ester group. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the influence of the fluorine atoms. The carbon of the CF3 group will appear as a quartet due to one-bond C-F coupling. The C2 carbon will also show coupling to the fluorine atoms. The carbonyl carbon of the ester and the methoxy carbon will also be present.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF3 group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Methyl 3,3,3-trifluoro-DL-lactate is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), the C=O stretch of the ester carbonyl group (around 1740 cm⁻¹), and strong C-F stretching bands characteristic of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

The mass spectrum of Methyl 3,3,3-trifluoro-DL-lactate is expected to show a molecular ion peak (M+). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH3), the carboxyl group (-COOCH3), and potentially rearrangements involving the trifluoromethyl group. The fragmentation of its non-fluorinated analog, methyl lactate, involves the loss of a methyl radical, carbon monoxide, and a methoxycarbonyl radical.[6]

Synthesis of Methyl 3,3,3-trifluoro-DL-lactate

Detailed experimental protocols for the synthesis of Methyl 3,3,3-trifluoro-DL-lactate are not extensively reported in readily accessible literature. However, two primary synthetic routes can be proposed based on established chemical transformations: the reduction of methyl 3,3,3-trifluoropyruvate and the esterification of 3,3,3-trifluorolactic acid.

Experimental Protocol 1: Reduction of Methyl 3,3,3-trifluoropyruvate

This method involves the reduction of the ketone functionality of commercially available methyl 3,3,3-trifluoropyruvate.

Materials:

-

Methyl 3,3,3-trifluoropyruvate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl 3,3,3-trifluoropyruvate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3,3,3-trifluoro-DL-lactate.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Synthetic scheme for the reduction of methyl 3,3,3-trifluoropyruvate.

Experimental Protocol 2: Fischer Esterification of 3,3,3-Trifluorolactic Acid

This classic method involves the acid-catalyzed esterification of 3,3,3-trifluorolactic acid with methanol.

Materials:

-

3,3,3-Trifluorolactic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,3,3-trifluorolactic acid (1 equivalent) in excess anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure.[7]

Caption: Synthetic scheme for the Fischer esterification of 3,3,3-trifluorolactic acid.

Applications in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore in a multitude of approved drugs, where it contributes to enhanced efficacy and improved pharmacokinetic profiles.[8][9] Methyl 3,3,3-trifluoro-DL-lactate serves as a valuable precursor to a variety of more complex chiral building blocks and active pharmaceutical ingredients (APIs).

Role as a Chiral Building Block

The presence of a stereocenter at the C2 position makes Methyl 3,3,3-trifluoro-DL-lactate a valuable starting material for the synthesis of enantiomerically pure compounds. Enantioselective synthesis is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.[10] Through resolution of the racemate or by employing stereoselective synthetic methods, enantiomerically enriched forms of this building block can be obtained and utilized in the synthesis of chiral drugs.

Incorporation into Bioactive Molecules

The hydroxyl and ester functionalities of Methyl 3,3,3-trifluoro-DL-lactate provide convenient handles for further chemical modifications. The hydroxyl group can be derivatized to form ethers, esters, or be replaced through nucleophilic substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives. These transformations allow for the incorporation of the trifluoromethyl-hydroxy-propionate scaffold into a wide range of molecular architectures.

The introduction of the trifluoromethyl group via this building block can lead to:

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance the ability of a drug molecule to cross cell membranes and the blood-brain barrier.[1]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, which can influence the ionization state of the drug at physiological pH and its interaction with biological targets.

-

Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions, such as dipole-dipole or hydrophobic interactions, within the binding pocket of a target protein, leading to increased potency.[2]

While specific examples of drugs directly synthesized from Methyl 3,3,3-trifluoro-DL-lactate are not prominently featured in the literature, the utility of the trifluoromethylated α-hydroxy acid/ester motif is well-established in medicinal chemistry. For instance, trifluoromethylated lactams, which can be conceptually derived from trifluorolactic acid, are a promising class of compounds with a wide range of biological activities.[11]

Caption: Impact of incorporating the trifluoromethyl moiety on drug properties.

Conclusion

Methyl 3,3,3-trifluoro-DL-lactate stands out as a highly valuable and versatile building block for the synthesis of complex, trifluoromethyl-containing molecules. Its unique combination of a chiral center, reactive functional groups, and the influential trifluoromethyl moiety makes it an attractive starting material for the development of novel therapeutic agents. The ability of the trifluoromethyl group to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity, underscores the importance of this building block in modern drug discovery. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of Methyl 3,3,3-trifluoro-DL-lactate, aiming to facilitate its broader utilization by researchers in the pharmaceutical and life sciences sectors. Further exploration of the reactivity and applications of this building block is poised to unlock new avenues for the creation of innovative and effective medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. Fragmentation of the metastable molecular ion of methyl lactate: The formation of oxygen-protonated methanol [CH3OH 2] (+) involving double hydrogen atom transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Trifluoromethylated Chiral Compounds

This guide provides a comprehensive overview of trifluoromethylated chiral compounds for researchers, scientists, and drug development professionals. It delves into their synthesis, physicochemical properties, and applications in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Introduction to Trifluoromethylated Chiral Compounds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Among fluorinated motifs, the trifluoromethyl (CF3) group is of particular importance due to its unique electronic and steric properties.[2] When a trifluoromethyl group is introduced into a molecule to create a stereocenter, the resulting trifluoromethylated chiral compound often exhibits significantly enhanced pharmacological properties.

The trifluoromethyl group is a bioisostere for various other functional groups, such as ethyl, nitro, and even alcohol or thiol groups, allowing for the fine-tuning of a molecule's properties while maintaining its ability to interact with biological targets.[2][3] The chirality of these compounds is also a critical factor, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[4] Consequently, the asymmetric synthesis of trifluoromethylated chiral compounds is a highly active area of research.[5]

Physicochemical Properties of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can profoundly alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic profiles.[1][6][7] Key properties influenced by the CF3 group include:

-

Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[6][8][9]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism.[1][8][9] This can increase a drug's half-life and bioavailability.[6][10]

-

Acidity/Basicity: As a strong electron-withdrawing group, the CF3 group can significantly increase the acidity of nearby protons and decrease the basicity of adjacent amino groups.[2]

-

Binding Affinity: The unique electronic properties of the CF3 group can lead to enhanced binding interactions with target proteins through electrostatic and hydrogen bonding interactions.[6][10]

-

Molecular Conformation: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.

The following tables summarize key quantitative data related to the properties of the trifluoromethyl group.

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Drug Properties |

| van der Waals Radius | 2.0 Å | 2.7 Å | Increased steric bulk can influence binding and conformation. |

| Electronegativity (Pauling Scale) | 2.55 (Carbon) | ~3.44 (Effective) | Strong electron-withdrawing effect alters pKa and electronic interactions. |

| Lipophilicity (Hansch-Leo π parameter) | +0.56 | +0.88[11] | Increased lipophilicity can improve membrane permeability. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increased metabolic stability leads to longer half-life. |

Table 2: Hydrophobic Substituent Parameters (π) for Various Groups

| Substituent | π Value |

| H | 0.00 |

| F | 0.14 |

| Cl | 0.71 |

| Br | 0.86 |

| I | 1.12 |

| -CF3 | 0.88 |

| -OCF3 | 1.04 |

| -SCF3 | 1.44 |

| Data sourced from[11] |

Synthesis of Trifluoromethylated Chiral Compounds

The synthesis of trifluoromethylated chiral compounds presents a significant challenge to synthetic organic chemists.[5] Methodologies can be broadly categorized into two approaches: the introduction of a trifluoromethyl group onto a chiral molecule, or the construction of a chiral center on a trifluoromethyl-containing precursor.

Key synthetic strategies include:

-

Nucleophilic, Electrophilic, and Radical Trifluoromethylation: These methods involve the use of various reagents to introduce the CF3 group. Common reagents include trifluoromethyl trimethylsilane (Ruppert's reagent) for nucleophilic trifluoromethylation, and Togni reagents for electrophilic trifluoromethylation.[12][13]

-

Asymmetric Hydrogenation: The enantioselective hydrogenation of trifluoromethylated olefins using chiral transition metal catalysts is a powerful method for creating trifluoromethylated stereocenters.[3][14]

-

Catalytic Enantioselective Isomerization: The isomerization of trifluoromethyl imines using chiral catalysts can produce optically active trifluoromethylated amines.[15]

-

Asymmetric Aldol and Mannich Reactions: These classic carbon-carbon bond-forming reactions can be adapted to use trifluoromethylated substrates to produce chiral trifluoromethylated alcohols and amines.[16][17]

-

Biocatalysis: Engineered enzymes, such as cytochrome c, are being developed for the enantioselective synthesis of trifluoromethylated compounds.[18][19]

Below is a generalized workflow for the asymmetric synthesis of a trifluoromethylated chiral compound.

Applications in Drug Development

A significant number of FDA-approved drugs contain a trifluoromethyl group, and many of these are chiral.[12][20][21] The presence of the CF3 group is often crucial to their therapeutic efficacy.

Table 3: Examples of FDA-Approved Trifluoromethylated Chiral Drugs

| Drug Name (Brand Name) | Therapeutic Area | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac) | Antidepressant (SSRI) | Enhances metabolic stability and contributes to binding affinity for the serotonin transporter.[2][12] |

| Efavirenz (Sustiva) | Antiretroviral (HIV) | Increases potency as a non-nucleoside reverse transcriptase inhibitor.[2] |

| Aprepitant (Emend) | Antiemetic | Contributes to high binding affinity for the neurokinin 1 (NK1) receptor. |

| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 inhibitor) | The CF3 group is essential for selective inhibition of the COX-2 enzyme.[2] |

| Ubrogepant (Ubrelvy) | Anti-migraine | Enhances metabolic stability, lipophilicity, and binding affinity to the CGRP receptor.[6][12] |

Case Study: Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[12] It exists as a racemic mixture of (R)- and (S)-fluoxetine. The (S)-enantiomer is more potent at inhibiting serotonin reuptake. The trifluoromethyl group on the phenoxy ring is critical for its activity, as it enhances the molecule's lipophilicity, allowing it to cross the blood-brain barrier, and contributes to its binding to the serotonin transporter protein.[12]

The signaling pathway affected by Fluoxetine involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a guide for researchers in the field.

Protocol 1: Copper-Catalyzed Allylic Trifluoromethylation of a Terminal Olefin

This protocol describes the trifluoromethylation of 4-phenyl-1-butene on a 10 mmol scale, adapted from the work of Parsons et al.[13]

Materials:

-

(MeCN)4CuPF6 (0.559 g, 1.50 mmol, 0.15 equiv)

-

Togni Reagent I (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (3.16 g, 10.0 mmol, 1.0 equiv)

-

4-phenyl-1-butene (1.25 equiv)

-

Methanol (MeOH), anhydrous

-

100 mL Schlenk flask

-

Standard Schlenk line and argon supply

Procedure:

-

A 100 mL Schlenk flask is flame-dried under high vacuum and backfilled with argon.

-

The flask is opened to the air, and (MeCN)4CuPF6 (0.559 g, 1.50 mmol) and Togni reagent I (3.16 g, 10.0 mmol) are added.

-

The flask is sealed with a septum, and evacuated and backfilled with argon three times.

-

Anhydrous methanol is added via syringe, followed by 4-phenyl-1-butene (1.25 equiv).

-

The reaction mixture is stirred at 0 °C for 15 minutes, and then at room temperature for 23 hours.

-

Upon completion, the reaction is quenched and purified by column chromatography to yield the trifluoromethylated product.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Trifluoromethylated Olefin

This generalized protocol is based on the conditions reported for the asymmetric hydrogenation of fluorinated olefins.[3][14]

Materials:

-

Trifluoromethylated olefin substrate (0.05 mmol)

-

Iridium-N,P catalyst (e.g., catalyst D from the cited literature, 1.0 mol%)[3]

-

Trifluorotoluene (PhCF3) (0.5 mL)

-

Hydrogen gas (H2)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, the trifluoromethylated olefin substrate (0.05 mmol) and the chiral iridium catalyst (1.0 mol%) are added to a vial.

-

Trifluorotoluene (0.5 mL) is added to dissolve the solids.

-

The vial is placed in a high-pressure autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reactor is pressurized to 10 bar with H2.

-

The reaction is stirred at room temperature for the specified time (e.g., 4 hours).

-

After the reaction, the pressure is carefully released.

-

The solvent is removed under reduced pressure, and the residue is purified by chromatography.

-

The enantiomeric excess of the product is determined by chiral SFC or GCMS.

Conclusion

Trifluoromethylated chiral compounds represent a privileged class of molecules in drug discovery and development. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, often translate into improved pharmacokinetic and pharmacodynamic profiles.[6][9] The development of novel and efficient asymmetric synthetic methods continues to be a critical endeavor, enabling access to a wider range of structurally diverse and enantioenriched drug candidates.[3][5] This guide has provided a foundational understanding of these important compounds, from their fundamental properties to their synthesis and application, to aid researchers in this dynamic field.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ojs.chimia.ch [ojs.chimia.ch]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 21. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | CiNii Research [cir.nii.ac.jp]

The Trifluoromethyl Group: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern drug design, transforming lead compounds into effective therapeutics. Its unique electronic and steric properties allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates, leading to enhanced efficacy, stability, and safety.[1][2] This guide provides a comprehensive overview of the multifaceted role of the CF3 group, offering quantitative data, detailed experimental protocols, and visual aids to support researchers in drug discovery and development.

Core Physicochemical Modifications Induced by the Trifluoromethyl Group

The introduction of a CF3 group can profoundly alter a molecule's properties, impacting its journey from administration to its biological target.[3][4] These changes are pivotal in overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability.

Enhanced Lipophilicity and Membrane Permeability

The CF3 group significantly increases the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes.[5][6] This enhanced lipophilicity, quantified by the partition coefficient (logP) or distribution coefficient (logD), often leads to improved absorption and distribution within the body.[7] The Hansch π value for a CF3 group is +0.88, indicating its lipophilic nature.[8]

| Compound Pair | Change in Lipophilicity (ΔlogP) | Reference Compound logP | CF3-Containing Compound logP |

| Toluene vs. (Trifluoromethyl)benzene | +1.12 | 2.73 | 3.85 |

| Aniline vs. 4-(Trifluoromethyl)aniline | +0.99 | 0.90 | 1.89 |

| Phenol vs. 4-(Trifluoromethyl)phenol | +0.88 | 1.46 | 2.34 |

Table 1: Comparison of logP values for compounds with and without a trifluoromethyl group, demonstrating the increase in lipophilicity.

Increased Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[7][9] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP).[8][10] This resistance to metabolism can prolong the half-life of a drug, leading to less frequent dosing and improved patient compliance.[1]

| Drug/Analog | Half-life (t½) in Human Liver Microsomes (min) |

| Celecoxib Analog | 25 |

| Celecoxib (with CF3) | > 120 |

| Fluoxetine Analog (without CF3) | 45 |

| Fluoxetine (with CF3) | > 180 |

Table 2: Comparative metabolic stability of trifluoromethylated drugs and their non-fluorinated analogs in human liver microsomes.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group can significantly influence the acidity or basicity of nearby functional groups.[6][11] For instance, it can lower the pKa of an adjacent carboxylic acid, making it more acidic, or decrease the pKa of a neighboring amine, making it less basic. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.

| Compound | Functional Group | pKa |

| Acetic Acid | Carboxylic Acid | 4.76 |

| Trifluoroacetic Acid | Carboxylic Acid | 0.52 |

| Aniline | Amine | 4.63 |

| 4-(Trifluoromethyl)aniline | Amine | 2.76 |

Table 3: The effect of the trifluoromethyl group on the pKa of acidic and basic functional groups.

Enhanced Binding Affinity and Bioisosterism

The trifluoromethyl group can enhance a drug's binding affinity to its target protein through various non-covalent interactions, including hydrophobic and electrostatic interactions.[9][10] It is often used as a bioisostere for a methyl or chloro group, meaning it can replace these groups without significantly altering the molecule's overall shape, while potentially improving its properties.[8][11] The steric bulk of the CF3 group is considered to be between that of a methyl and an isopropyl group, and comparable to an ethyl group.[12]

| Drug | Target | IC50 (nM) |

| Celecoxib Analog (CH3 instead of CF3) | COX-2 | 150 |

| Celecoxib (with CF3) | COX-2 | 40 |

| Fluoxetine Analog (H instead of CF3) | SERT | 420 |

| Fluoxetine (with CF3) | SERT | 70 |

Table 4: Impact of the trifluoromethyl group on the binding affinity (IC50) of celecoxib and fluoxetine to their respective targets.

Experimental Protocols

To aid researchers in evaluating the impact of trifluoromethylation, this section provides detailed methodologies for key in vitro assays.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of the test compound in either water or n-octanol.

-

Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add aqueous stock to n-octanol). The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.

-

Allow the vial to stand undisturbed for at least 24 hours at a constant temperature to allow the two phases to separate completely.

-

Centrifuge the vial at a low speed (e.g., 2000 x g) for 10 minutes to ensure complete phase separation.

-

Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

-

Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic clearance of a compound by liver microsomes.[13][14]

Materials:

-

Test compound

-

Pooled liver microsomes (e.g., human, rat)[15]

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (or NADPH)[15]

-

Acetonitrile (with internal standard)

-

Incubator or water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5 minutes.[13][15]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction.[16]

-

Include control incubations: a negative control without NADPH and a positive control with a compound of known metabolic fate.

-

Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.[17][18]

Materials:

-

Test compound

-

Radioligand (a radioactive molecule that binds to the target receptor)

-

Membrane preparation containing the target receptor[19]

-

Assay buffer

-

Unlabeled ligand (for determining non-specific binding)

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.[19]

-

For determining total binding, add buffer instead of the test compound.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[19]

-

Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[19]

-

Allow the filters to dry, then add scintillation fluid.

-

Count the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Visualizing the Impact of Trifluoromethylation

Graphical representations can aid in understanding the complex relationships and workflows in drug discovery.

Figure 1: The multifaceted impact of the trifluoromethyl group on a drug molecule's properties and pharmacokinetic outcomes.

Figure 2: A typical experimental workflow for evaluating the effects of trifluoromethylation on a drug candidate.

Figure 3: Conceptual diagram of the bioisosteric replacement of a methyl group with a trifluoromethyl group and its potential effects on receptor binding.

Case Studies: Trifluoromethylated Drugs in the Market

The success of the trifluoromethyl group in medicinal chemistry is evident in the numerous FDA-approved drugs that contain this moiety.

-

Celecoxib (Celebrex): A selective COX-2 inhibitor used to treat arthritis and pain.[20] The CF3 group on the pyrazole ring is crucial for its selective binding to the COX-2 enzyme.[21]

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and other psychiatric disorders.[22][23] The para-trifluoromethyl group on the phenoxy ring enhances its potency and metabolic stability.[24][25]

-

Sitagliptin (Januvia): A dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The trifluoromethyl group contributes to its high potency and selectivity.

-

Aprepitant (Emend): A neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The two CF3 groups on the phenyl ring are key for its activity and pharmacokinetic profile.[9]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium.[5] Its ability to enhance metabolic stability, increase lipophilicity, modulate pKa, and improve binding affinity has led to the development of numerous successful drugs.[8][10] A thorough understanding of its effects, coupled with robust experimental evaluation, is essential for leveraging the full potential of this unique functional group in the design of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. mercell.com [mercell.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. usbio.net [usbio.net]

- 22. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]